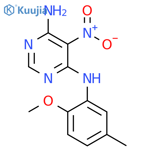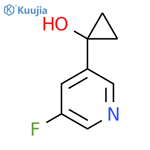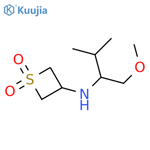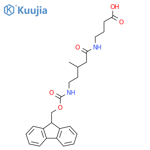Anilin und substituierte Aniline
Anilines, particularly those with substituents, are a class of aromatic compounds widely used in various industries due to their versatile chemical properties and reactivity. Aniline itself is a basic organic compound with the molecular formula C6H5NH2, derived from benzene by replacing one hydrogen atom with an amino group (-NH2). Substituted anilines refer to derivatives of aniline where additional functional groups are attached to the aromatic ring or the amino group.
These compounds find extensive applications in pharmaceuticals, dyes and pigments, pesticides, and plastics. For instance, they serve as essential intermediates for synthesizing a wide range of drugs and agrochemicals due to their ability to undergo electrophilic substitution reactions at various positions on the aromatic ring. The introduction of substituents can significantly alter the physical properties, solubility, and reactivity of aniline derivatives, making them suitable for specific applications.
In synthesis, anilines are typically prepared by reducing nitrobenzene or reacting benzene with ammonia in the presence of a catalyst like copper. Substitution reactions can then be carried out using various electrophiles to introduce different functional groups onto the molecule. Understanding and utilizing these properties is crucial for developing novel materials and improving existing processes in industrial settings.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
 |
4-(1H-Pyrazol-1-ylmethyl)aniline | 142335-61-3 | C10H11N3 |
 |
(4-Aminobenzyl)urea | 182315-28-2 | C8H11N3O |
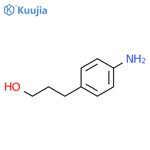 |
3-(4-Aminophenyl)propane-1-ol | 14572-92-0 | C9H13NO |
 |
N,N',N''-Triphenyl-1,3,5-benzenetriamine | 102664-66-4 | C24H21N3 |
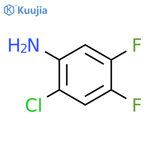 |
2-Chloro-4,5-difluoroaniline | 2613-32-3 | C6H4ClF2N |
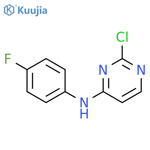 |
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | 260046-12-6 | C10H7ClFN3 |
 |
2-Thiazolamine,4-(4-fluorophenyl)-N-phenyl- | 1427-09-4 | C15H11FN2S |
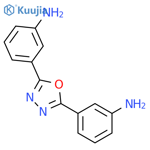 |
Benzenamine, 3,3'-(1,3,4-oxadiazole-2,5-diyl)bis- | 2588-85-4 | C14H12N4O |
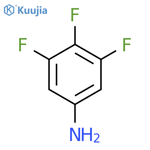 |
3,4,5-Trifluoroaniline | 163733-96-8 | C6H4F3N |
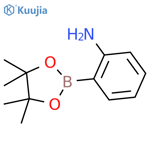 |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 191171-55-8 | C12H18BNO2 |
Verwandte Literatur
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
Empfohlene Lieferanten
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
